5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Overview
Description
5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with various functional groups such as methyl, morpholinyl, and benzylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.
Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a thiol derivative of the thieno[2,3-d]pyrimidine.
Attachment of the Morpholinyl Group: The morpholinyl group is typically introduced through an alkylation reaction, where a morpholine derivative reacts with an appropriate alkylating agent.
Methylation: The final step involves the methylation of the thieno[2,3-d]pyrimidine core at the 5 and 6 positions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the benzylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the thieno[2,3-d]pyrimidine core, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylthio and morpholinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s thieno[2,3-d]pyrimidine core can mimic natural substrates, allowing it to bind to active sites and modulate biological pathways. The benzylthio and morpholinyl groups enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-5,6-dimethyl-2-[(2-methylbenzyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one
- 5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is unique due to the presence of the morpholinyl group, which imparts distinct electronic and steric properties. This makes it more versatile in its interactions with biological targets compared to similar compounds that lack this group.
Properties
IUPAC Name |
5,6-dimethyl-2-[(2-methylphenyl)methylsulfanyl]-3-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S2/c1-16-7-4-5-8-19(16)15-29-23-24-21-20(17(2)18(3)30-21)22(27)26(23)10-6-9-25-11-13-28-14-12-25/h4-5,7-8H,6,9-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZWTWIDFCTHOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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